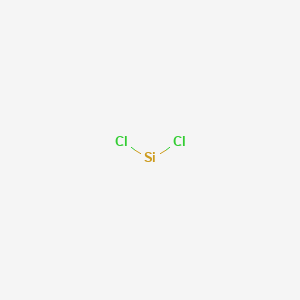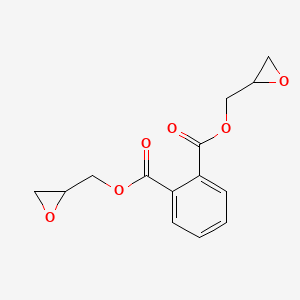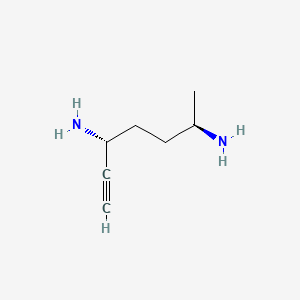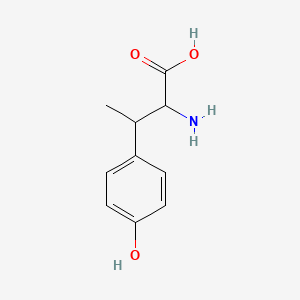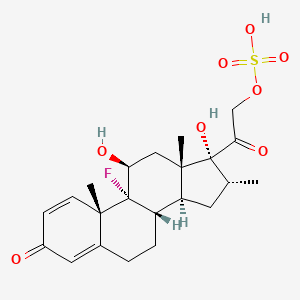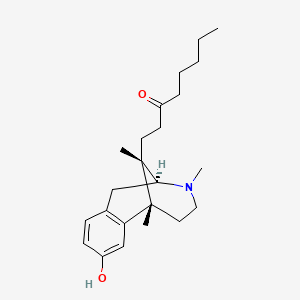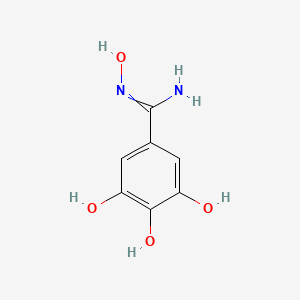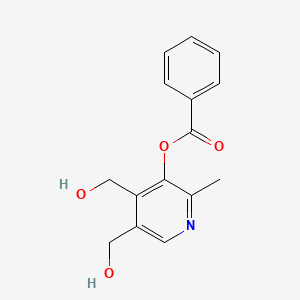
Isoetharine mesylate
Overview
Description
Isoetharine Mesylate is an adrenergic beta-2 agonist used as a bronchodilator for conditions such as asthma, bronchitis, and emphysema . It is a relatively selective beta-2 adrenergic agonist and is a catechol-like agent . It is not commercially available in the United States .
Molecular Structure Analysis
Isoetharine Mesylate has a molecular formula of C14H25NO6S and a molecular weight of 335.42 g/mol . It is a catechol-like agent .
Physical And Chemical Properties Analysis
Isoetharine Mesylate has a molecular formula of C14H25NO6S and a molecular weight of 335.42 g/mol . It is a catechol-like agent .
Scientific Research Applications
Adrenergic Drug
Isoetharine mesylate has been used as an adrenergic drug to test its effect on embryo implantation in 4-day pregnant mice . This application is significant in reproductive biology research, particularly in understanding the mechanisms of embryo implantation.
Substrate for Sulfotransferase
Isoetharine mesylate has been used as a substrate for recombinant human sulfotransferase (SULT) in SULT assay to monitor conjugation reaction . This application is crucial in pharmacology and toxicology research, as it helps in understanding the metabolism of drugs and other xenobiotics.
β-2 Agonist
Isoetharine mesylate has been used as a β-2 agonist in collision-induced dissociation (CID) mass spectrometry analysis . This application is important in analytical chemistry and pharmacology, as it aids in the identification and quantification of compounds.
Bronchodilator
Isoetharine is an agonist for β-adrenergic receptors and is a bronchodilator . This application is significant in respiratory medicine, particularly in the treatment of conditions like asthma and chronic obstructive pulmonary disease (COPD).
Metabolism Study
Isoetharine is a catecholic drug metabolized by sulfotransferases and is present in human urine and plasma as a sulfated metabolite . This application is crucial in pharmacokinetics research, as it helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs.
β-Adrenergic Receptor Research
Isoetharine is a beta-2 adrenergic receptor agonist . This application is significant in neuroscience and pharmacology research, as it aids in understanding the function and regulation of β-adrenergic receptors.
Mechanism of Action
Target of Action
Isoetharine mesylate is a relatively selective beta-2 adrenergic agonist . It binds to beta-2 adrenergic receptors, which are primarily found in the lungs, and plays a crucial role in relaxing bronchial smooth muscle . It also binds to beta-1 adrenergic receptors, which may lead to beta-1-mediated adverse events .
Mode of Action
The bronchodilator effect of Isoetharine mesylate is induced by an increased activity of adenyl cyclase , which augments the formation of cyclic AMP (cAMP) . The increased levels of cAMP result in the relaxation of bronchial smooth muscle, stimulation of ciliary activity, and potential improvement in capillary integrity .
Biochemical Pathways
The primary biochemical pathway affected by Isoetharine mesylate is the cAMP pathway . By increasing the activity of adenyl cyclase, Isoetharine mesylate enhances the production of cAMP, a crucial second messenger involved in many biological processes. This increase in cAMP levels leads to the relaxation of bronchial smooth muscle and stimulation of ciliary activity, which can help clear mucus from the lungs .
Pharmacokinetics
Isoetharine mesylate is rapidly metabolized once inhaled .
Result of Action
The primary result of Isoetharine mesylate’s action is the relaxation of bronchial smooth muscle , leading to bronchodilation . This effect helps to alleviate symptoms of respiratory conditions like asthma, emphysema, and chronic bronchitis by improving airflow . Additionally, the stimulation of ciliary activity can help clear mucus from the lungs .
Safety and Hazards
Isoetharine inhalation is not commercially available in the United States . It is very important that you use your isoetharine inhaler or nebulizer properly, so that the medicine gets into your lungs . Seek medical attention if you notice that you require more than your usual or more than the maximum amount of any asthma medication in a 24-hour period . An increased need for medication could be an early sign of a serious asthma attack . Before using this medication, tell your doctor if you have heart disease or high blood pressure, epilepsy or another seizure disorder, diabetes, an overactive thyroid (hyperthyroidism), or any type of liver or kidney disease .
properties
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.CH4O3S/c1-4-10(14-8(2)3)13(17)9-5-6-11(15)12(16)7-9;1-5(2,3)4/h5-8,10,13-17H,4H2,1-3H3;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYAGMVKMXZVNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=CC(=C(C=C1)O)O)O)NC(C)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045571 | |
| Record name | Isoetharine mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID856022 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Isoetharine mesylate | |
CAS RN |
7279-75-6 | |
| Record name | Isoetharine mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7279-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ISOETHARINE MESYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759286 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoetharine mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoetarine mesilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Isoetharine Mesylate in treating asthma?
A1: Isoetharine Mesylate acts as a beta-2 adrenergic agonist. [] When inhaled, it stimulates beta-2 adrenergic receptors primarily located in the smooth muscles of the bronchi in the lungs. This stimulation leads to the activation of adenylate cyclase, which increases the intracellular levels of cyclic AMP (cAMP). Elevated cAMP levels promote relaxation of the bronchial smooth muscles, leading to bronchodilation and improved airflow in the lungs. []
Q2: What is the duration of the bronchodilatory effects of Isoetharine Mesylate?
A3: Studies indicate that the bronchodilatory effects of Isoetharine Mesylate are relatively short-lived. In a study involving individuals with mild, stable asthma, significant differences in lung function between Isoetharine Mesylate and a placebo were observed for a duration of up to two hours. [] This suggests that while Isoetharine Mesylate can provide rapid relief from bronchoconstriction, its effects are transient, and repeated dosing might be required to maintain bronchodilation over a more extended period.
Q3: Has Isoetharine Mesylate been associated with any unusual incidents related to its administration?
A4: There is a documented case report of a 62-year-old man with chronic obstructive pulmonary disease (COPD) who accidentally inhaled a metallic foreign body while using an Isoetharine Mesylate inhaler (Bronkometer). [] During an episode of bronchospasm, the patient unintentionally inhaled the assembled inhaler device, lodging it in his respiratory tract. This incident highlights the importance of patient education regarding the proper use of inhaler devices to prevent such occurrences.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



